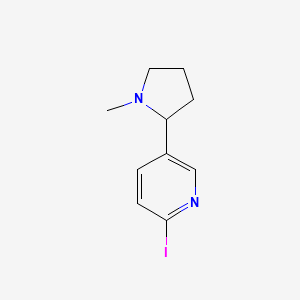
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that contains a unique oxathiazolidine ring structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-3-Boc-4-(4-Fluorphenyl)-1,2,3-Oxathiazolidin-2,2-dioxid beinhaltet typischerweise die Reaktion eines geeigneten Fluorphenyl-Derivats mit einem Thiazolidin-Vorläufer unter kontrollierten Bedingungen. Die Reaktion wird oft in Gegenwart einer Base und eines Lösungsmittels wie Dichlormethan oder Tetrahydrofuran durchgeführt. Das Reaktionsgemisch wird dann mit Reinigungsverfahren wie Säulenchromatographie behandelt, um das gewünschte Produkt zu isolieren.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Effizienz optimiert sind. Dies kann die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren umfassen, um die gleichbleibende Qualität des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-3-Boc-4-(4-Fluorphenyl)-1,2,3-Oxathiazolidin-2,2-dioxid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Thiolen oder Thioethern führen.
Substitution: Nucleophile Substitutionsreaktionen können am Fluorphenyl-Ring oder am Oxathiazolidin-Ring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Thiole oder Thioether produzieren kann.
Wissenschaftliche Forschungsanwendungen
(S)-3-Boc-4-(4-Fluorphenyl)-1,2,3-Oxathiazolidin-2,2-dioxid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Medizinische Chemie: Es wird als Zwischenprodukt bei der Synthese potenzieller Medikamentenkandidaten verwendet, insbesondere solcher, die auf Krebs und Infektionskrankheiten abzielen.
Biologische Studien: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Chemische Biologie: Sie dient als Werkzeugverbindung zur Untersuchung verschiedener biochemischer Pfade und Mechanismen.
Industrielle Anwendungen: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (S)-3-Boc-4-(4-Fluorphenyl)-1,2,3-Oxathiazolidin-2,2-dioxid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Aminothiazol-Derivate: Diese Verbindungen haben eine ähnliche Thiazol-Ringstruktur und wurden auf ihre krebshemmenden und antimikrobiellen Aktivitäten untersucht.
Oxadiazol-Derivate: Diese Verbindungen enthalten einen Oxadiazol-Ring und sind für ihre breitbandbiologischen Aktivitäten bekannt.
Einzigartigkeit
(S)-3-Boc-4-(4-Fluorphenyl)-1,2,3-Oxathiazolidin-2,2-dioxid ist aufgrund seiner spezifischen Oxathiazolidin-Ringstruktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C13H16FNO5S |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-(4-fluorophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H16FNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
YHKBCMZOALUBAA-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)
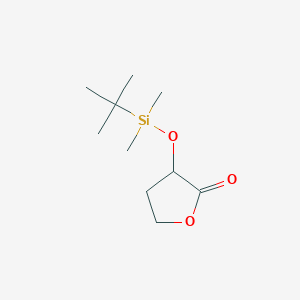
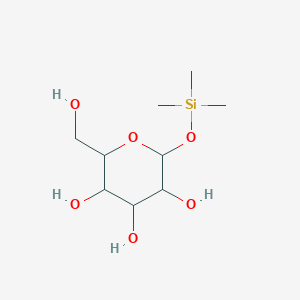
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)
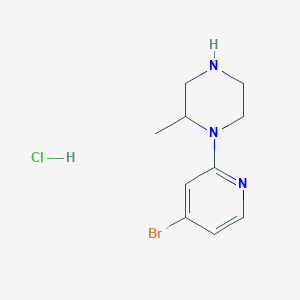



![5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12286470.png)
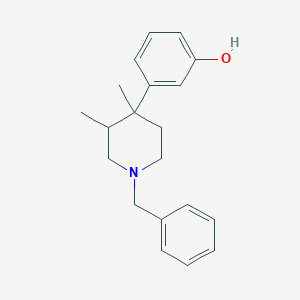
![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)
